5-(3,4,5-Trifluorophenyl)-1-pentene

Description

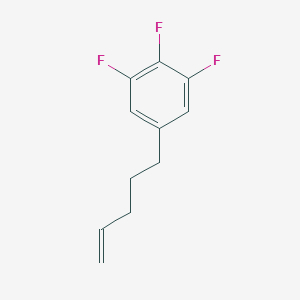

5-(3,4,5-Trifluorophenyl)-1-pentene is an organofluorine compound characterized by a pentene backbone (CH₂=CH-CH₂-CH₂-CH₂-) with a 3,4,5-trifluorophenyl group attached to the terminal carbon. The trifluorophenyl substituent introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, influencing reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

1,2,3-trifluoro-5-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVFVJJKANFVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1-pentene typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate alkenyl precursors. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenyl magnesium bromide reacts with 1-pentene under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of specialized catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1-pentene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include trifluorophenyl alcohols, ketones, and various substituted trifluorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1-pentene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require enhanced stability and bioavailability.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene involves its interaction with various molecular targets, depending on its specific application. In biological systems, the trifluorophenyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 5-(3,4,5-Trifluorophenyl)-1-pentene and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Type | Key Features |

|---|---|---|---|---|---|

| This compound* | C₁₁H₁₁F₃ | ~200 (estimated) | N/A | 3,4,5-Trifluorophenyl (aromatic) | High electron-withdrawing substituent |

| 5,5,5-Trifluoro-1-pentene | C₅H₇F₃ | 124.1 | 674-51-1 | Terminal trifluoromethyl (alkyl) | Volatile, low molar mass |

| 3-Phenyl-1-pentene | C₁₁H₁₂ | 144.21 | N/A | Phenyl (aromatic) | Non-fluorinated analog |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | C₅H₃F₇ | 196.07 | 71164-40-4 | Heptafluoroalkyl | High fluorine content, increased polarity |

*Estimated properties for this compound are derived from structural analogs.

Key Differences and Implications

Electronic Effects

- 5,5,5-Trifluoro-1-pentene : Terminal trifluoromethyl substitution creates a polarized double bond, favoring nucleophilic attacks but reducing thermal stability relative to aromatic fluorinated compounds .

Physical Properties

- Boiling Points and Solubility: Heptafluoro-1-pentene (C₅H₃F₇) exhibits lower solubility in nonpolar solvents due to its high fluorine content, whereas this compound may retain moderate solubility in aromatic solvents owing to its phenyl group .

- Molecular Weight : The trifluorophenyl derivative’s higher molecular weight (~200 g/mol) compared to 5,5,5-trifluoro-1-pentene (124.1 g/mol) suggests differences in volatility and phase behavior .

Biological Activity

5-(3,4,5-Trifluorophenyl)-1-pentene is a fluorinated organic compound that has garnered attention due to its potential biological applications. The trifluoromethyl group significantly alters the chemical properties of organic molecules, influencing their reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its interactions with enzymes and proteins, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pentene chain attached to a phenyl ring that contains three fluorine atoms. This configuration enhances its lipophilicity and alters its electronic properties, making it a subject of interest in various biochemical studies.

Biological Interactions

Research indicates that this compound exhibits significant binding interactions with biological macromolecules. These interactions can be categorized into several areas:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in developing therapeutic agents against diseases where these enzymes play a crucial role.

- Protein Binding : Studies have demonstrated that this compound can bind to specific proteins, affecting their function and potentially leading to altered metabolic pathways.

Interaction with Enzymes

One notable study focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to act as an inhibitor, impacting the metabolism of various substrates. This inhibition suggests its potential utility in drug development by modulating drug metabolism .

Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial properties against pathogenic bacteria. Results indicated that this compound exhibited moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Binding Affinity and Mechanism

The binding affinity of this compound to target proteins was evaluated using molecular docking studies. The results revealed that the trifluorophenyl moiety significantly enhances binding stability due to strong van der Waals interactions and hydrogen bonding with amino acid residues in the active site of the target proteins .

In Vitro Studies

In vitro assays demonstrated that the compound's presence led to a decrease in enzyme activity proportional to its concentration. For instance, at higher concentrations (100 µM), there was a reported 70% inhibition of enzyme activity in specific assays .

Data Tables

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Cytochrome P450 | 50 | Inhibition |

| Study 2 | Pseudomonas aeruginosa | 75 | Antibacterial Activity |

| Study 3 | Protein X | 30 | Binding Affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.